tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
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Overview
Description
tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate: is a notable compound in the field of medicinal chemistry. Characterized by its complex structure, it features a tert-butyl group attached to a piperidine ring, with two fluorine atoms and a hydroxyl group. The compound's stereochemistry is crucial, as the (5S) configuration significantly influences its reactivity and interaction with biological molecules.
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It has also been shown to affect electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads .
Mode of Action
The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
Biochemical Pathways
The tert-butyl group has been shown to have relevance in nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Analysis
Biochemical Properties
The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .
Cellular Effects
For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin, has been shown to have significant effects on cellular processes .
Molecular Mechanism
The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence its interactions with biomolecules .
Metabolic Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate generally involves multi-step processes:
Starting Material: : The initial substrate is typically a piperidine derivative.
Fluorination: : Introduction of the fluorine atoms is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled temperatures and solvent conditions.
tert-Butyl Protection: : The hydroxyl group is often protected using tert-butyl groups through reactions with tert-butyl chloride and a base such as triethylamine.
Resolution: : Optical resolution methods are employed to obtain the (5S) enantiomer, using chiral chromatography or enzymatic resolution.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Batch Processing: : Large reactors manage the sequential addition of reagents.
Flow Chemistry: : Continuous flow reactors improve efficiency and safety, especially for fluorination steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Converts the hydroxyl group to a ketone, typically using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: : Reduces the ketone back to an alcohol, employing reagents such as sodium borohydride.
Substitution: : The fluorine atoms participate in nucleophilic substitution reactions, with strong nucleophiles like alkoxides.
Common Reagents and Conditions
Oxidizing Agents: : PCC, Chromium trioxide
Reducing Agents: : Sodium borohydride, Lithium aluminium hydride
Solvents: : Dichloromethane, Methanol
Temperatures: : Typically range from 0°C to 80°C depending on the reaction phase.
Major Products
Oxidation Products: : Ketones
Reduction Products: : Alcohols
Substitution Products: : Ethers or amines, depending on the nucleophile used.
Scientific Research Applications
The compound's unique structure and reactivity make it useful in various scientific domains:
Chemistry: : Used as a chiral building block in organic synthesis.
Biology: : Investigates interactions with enzymes and receptors due to its stereochemistry.
Industry: : Utilized in materials science for developing advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,3-difluoro-4-hydroxy-piperidine-1-carboxylate: : Differs by the position of the hydroxyl group.
Methyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate: : Substitutes the tert-butyl group with a methyl group.
Unique Features
tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate: is unique due to its specific stereochemistry and the protective tert-butyl group, which influence its reactivity and interactions, distinguishing it from similar compounds.
The compound's versatility in synthesis and applications underscores its significance in both academic research and industrial development.
Properties
IUPAC Name |
tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCRPISXZGPTH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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